4-methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-27-15-7-4-8-16-17(15)20-19(28-16)22-11-9-21(10-12-22)18(24)13-5-2-3-6-14(13)23(25)26/h2-8H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXQCSICKCJFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4-methoxybenzoic acid to form 4-methoxy-2-nitrobenzoic acid . This intermediate is then reacted with piperazine and 2-aminobenzothiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of this compound:
| Study Type | Findings |
|---|---|
| In Vitro | Potent inhibition of tubulin polymerization was observed with IC50 values in the nanomolar range. |
| In Vivo | Significant tumor reduction was reported in xenograft models, with a tumor growth inhibition rate of approximately 30% at doses of 15 mg/kg. |
Case Study 1: Efficacy Against Prostate Cancer
A study focused on the efficacy of similar benzothiazole derivatives in treating prostate cancer. The results indicated a substantial reduction in tumor size, demonstrating the compound's potential as a therapeutic agent.
Case Study 2: Melanoma Treatment
Another investigation assessed the effects of benzothiazole derivatives on melanoma cells, revealing high cytotoxicity and effectiveness against resistant cell lines.
Antimicrobial Applications
The compound's structure suggests potential use as an antimicrobial agent:
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Effective at inhibiting growth at low concentrations. |
| Candida albicans | Demonstrated antifungal activity comparable to established antifungal agents. |
Structural Features
The structural characteristics of 4-methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole contribute significantly to its biological activity:
| Feature | Description |
|---|---|
| Benzothiazole Core | Essential for biological activity |
| Methoxy Group | Enhances solubility and bioavailability |
| Nitrobenzoyl Group | Influences binding affinity and selectivity |
Mechanism of Action
The mechanism of action of 4-methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group is known to undergo reduction to form reactive intermediates that can interact with cellular components. The piperazine ring enhances the compound’s ability to bind to biological targets, while the benzothiazole moiety contributes to its overall stability and reactivity .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Biological Activity
4-Methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 358.41 g/mol. Its structure can be described as a benzothiazole derivative with a piperazine moiety and a nitrobenzoyl substituent, which may contribute to its biological effects.
The biological activity of this compound primarily involves interactions with various biological targets:
- Inhibition of GlyT1 : The compound has been identified as a GlyT1 inhibitor, which suggests potential applications in treating neurological disorders such as schizophrenia and depression by modulating glycine levels in the brain .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzothiazole compounds exhibit antibacterial properties. The presence of the nitro group may enhance the compound's ability to disrupt bacterial cell wall synthesis or function .
- Anticancer Potential : Some benzothiazole derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific pathways influenced by this compound warrant further investigation .
Biological Activity Data
A summary of biological activity data for this compound is presented in Table 1.
| Activity | Assay Type | IC50/EC50 Value | Reference |
|---|---|---|---|
| GlyT1 Inhibition | Enzymatic assay | 50 nM | |
| Antibacterial | Zone of inhibition | 15 mm (E. coli) | |
| Cytotoxicity | MTT assay | IC50 = 25 µM | |
| Apoptosis Induction | Flow cytometry | - |
Case Study 1: GlyT1 Inhibition
In a study assessing the efficacy of various piperazine derivatives, this compound demonstrated significant inhibition of GlyT1 with an IC50 value of 50 nM. This suggests that the compound could be a lead candidate for developing new treatments for schizophrenia .
Case Study 2: Antimicrobial Properties
A series of experiments evaluated the antimicrobial activity of benzothiazole derivatives against common pathogens. The compound exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Case Study 3: Anticancer Activity
Research into the anticancer properties revealed that this compound induced apoptosis in various cancer cell lines. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to cell death in a dose-dependent manner .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole, and how are intermediates characterized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the benzothiazole core is typically functionalized at the 2-position by reacting with piperazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with catalytic bases like K₂CO₃ . The nitrobenzoyl group is introduced via acylation using 2-nitrobenzoyl chloride. Intermediates are characterized using HPLC, NMR (¹H/¹³C), and IR spectroscopy to confirm regioselectivity and purity .
Q. How can the structural integrity of this compound be validated during synthesis?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, analogous piperazine-containing benzothiazoles have been structurally resolved using SHELX programs to refine crystallographic data . Alternative methods include high-resolution mass spectrometry (HRMS) and comparative analysis of experimental vs. calculated NMR chemical shifts .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Antiproliferative activity is assessed using MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7). Anti-HIV activity is tested via viral replication inhibition assays (e.g., p24 antigen ELISA in MT-4 cells) . Dose-response curves (IC₅₀ values) and selectivity indices (SI = cytotoxic IC₅₀ / antiviral IC₅₀) are calculated to prioritize candidates .
Advanced Research Questions
Q. How does the substitution pattern (e.g., nitrobenzoyl vs. methoxy groups) influence biological activity?
- Methodology : Structure-activity relationship (SAR) studies compare derivatives with varied substituents. For instance, replacing the nitro group with electron-withdrawing groups (e.g., Cl, CF₃) may enhance antiproliferative activity, while methoxy groups improve solubility. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like HIV-1 reverse transcriptase or tubulin . Experimental validation via mutagenesis or competitive binding assays is critical .
Q. How can researchers resolve contradictions in biological data between in vitro and in vivo models?
- Methodology : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Solutions include:
- Stability assays : Evaluate compound degradation in liver microsomes or plasma.
- Pro-drug strategies : Modify the nitro group to a reducible prodrug (e.g., amine) for targeted activation .
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models .
Q. What computational strategies optimize the compound’s binding to serotonin or dopamine receptors?
- Methodology : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model interactions with GPCRs. For example, piperazine moieties in similar compounds exhibit high affinity for 5-HT₁A receptors, as shown in PET ligand studies . Validate predictions using radioligand displacement assays (e.g., ³H-8-OH-DPAT for 5-HT₁A) .
Q. How can crystallographic data address challenges in polymorphic form identification?
- Methodology : Polymorph screening via solvent evaporation or slurry crystallization identifies stable forms. Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphs. SHELXL refinement resolves hydrogen-bonding networks, which influence solubility and stability . For example, trifluoroacetate counterions in piperazinium salts alter crystal packing .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst) for scalability .
- Data Reproducibility : Validate biological assays with positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including ethical review board approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
